Product packaging for alpha-D-gulopyranose(Cat. No.:CAS No. 7282-78-2)

alpha-D-gulopyranose

Cat. No.: B12664201
CAS No.: 7282-78-2
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-RXRWUWDJSA-N
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Description

Contextualization within the Aldohexose Stereochemical Landscape

Carbohydrates are broadly classified, and monosaccharides represent the most basic units. Within this group, alpha-D-gulopyranose belongs to the family of aldohexoses, which are six-carbon sugars containing an aldehyde group. wikipedia.org The structure of an aldohexose features four chiral centers, which gives rise to a total of 24, or 16, possible stereoisomers. libretexts.orglibretexts.org These sixteen isomers exist as eight pairs of enantiomers (mirror images), designated as the D-family and the L-family. libretexts.orgdiffeology.com

The challenge of differentiating and identifying these isomers was famously solved by the German chemist Emil Fischer, a monumental effort that earned him the 1902 Nobel Prize in Chemistry. libretexts.org Fischer arbitrarily assigned the D-configuration based on the stereochemistry of D-glyceraldehyde and systematically built a network of related aldose structures. libretexts.org

The eight D-aldohexoses are D-allose, D-altrose, D-glucose, D-mannose, D-gulose, D-idose, D-galactose, and D-talose. oup.comresearchgate.net D-gulose is a C-3 epimer of D-galactose and a C-4 epimer of D-mannose. The stereochemical arrangement of its hydroxyl groups distinguishes it from the more common D-glucose. While most naturally occurring glucose is the D-isomer, which organisms are equipped to metabolize, the L-isomer is rare and generally not biologically active in the same way. wikipedia.orgquora.com

The Eight D-Aldohexoses

Significance of Rare Monosaccharides in Glycoscience

Rare sugars are defined by the International Society of Rare Sugars as "monosaccharides and their derivatives being rarely found in nature". glycoforum.gr.jp Despite their low abundance, these compounds are gaining significant attention in glycoscience and biotechnology. glycoforum.gr.jpbidmc.org They are explored for their potential health benefits and as unique building blocks for synthesizing complex glycans and glycoconjugates. oup.comresearchgate.net

The biological importance of rare sugars is exemplified by L-gulose, the enantiomer of D-gulose. L-gulose is a key structural component of the antibiotic bleomycin (B88199), where it is crucial for the molecule's activity. oup.com This highlights how monosaccharides that are not part of mainstream metabolism can play vital roles in specialized natural products. The study of rare sugars like D-gulose is driven by the prospect of discovering novel biological activities and applications in medicine and materials science. researchgate.net

Historical Evolution of D-Gulose Structural and Synthetic Elucidation

The structural elucidation of D-gulose is intrinsically linked to the foundational work of Emil Fischer on the stereochemistry of sugars between 1891 and 1894. wikipedia.org His systematic investigation of all known sugars led to the correct prediction and assignment of the possible isomers for the aldohexose family. wikipedia.org The process was a masterpiece of chemical logic, relying on a series of chemical transformations and the analysis of the resulting products' optical activities.

Key to this effort were methods like the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose by one atom. wikipedia.org This technique, discovered by Heinrich Kiliani and later adapted by Fischer, allowed for the conversion of five-carbon aldopentoses into six-carbon aldohexoses. wikipedia.orgukessays.com For instance, the synthesis starting from D-arabinose yields a mixture of D-glucose and D-mannose. wikipedia.org Through such chain-lengthening and chain-shortening (e.g., Ruff degradation) reactions, coupled with oxidation to symmetrical dicarboxylic acids, Fischer was able to deduce the precise stereochemical arrangement of each of the eight D-aldohexoses, including D-gulose. masterorganicchemistry.com The synthesis of D-gulose from the much more abundant D-glucose was reported in 1967, representing a significant step in making this rare sugar more accessible for research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12664201 alpha-D-gulopyranose CAS No. 7282-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7282-78-2

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1

InChI Key

WQZGKKKJIJFFOK-RXRWUWDJSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Alpha D Gulopyranose and Its Analogues

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. This approach is particularly powerful for carbohydrate synthesis, where enzymes can provide unparalleled stereo- and regioselectivity under mild conditions. mdpi.com

Enzymes, particularly glycosyltransferases and some glycosidases, are instrumental in forming stereospecific glycosidic linkages. mdpi.comsigmaaldrich.com Glycosyltransferases (GTs) catalyze the transfer of a sugar moiety from an activated donor, such as a sugar nucleotide, to an acceptor molecule with high specificity for the anomeric configuration (α or β) and the linkage position. sigmaaldrich.com While the "one enzyme-one linkage" concept has been revised, as many GTs show some substrate promiscuity, their inherent stereospecificity remains a key advantage. sigmaaldrich.comresearchgate.net For the formation of α-linkages, α-glycosyltransferases are employed, ensuring the precise construction of the desired anomeric center.

Glycoside hydrolases (GHs), which typically cleave glycosidic bonds, can be used in reverse (transglycosylation) to form new linkages. mdpi.com By carefully controlling reaction conditions and using activated donors, GHs can catalyze the formation of glycosidic bonds with a high degree of stereoselectivity. For instance, retaining glycosidases proceed via a double-displacement mechanism involving a glycosyl-enzyme intermediate, which can be intercepted by an acceptor molecule to form a new glycosidic bond with the same anomeric configuration as the starting material. researchgate.net Furthermore, engineered enzymes, known as glycosynthases, which are mutant glycosidases incapable of hydrolysis but still capable of transglycosylation, offer a powerful tool for synthesizing specific glycosidic linkages without the risk of product hydrolysis. researchgate.net

Another enzymatic approach involves glycan phosphorylases, which catalyze the reversible formation of glycosyl 1-phosphates. These enzymes can be utilized for both regio- and stereoselective glycosidic bond formation, offering an alternative to glycosidase-catalyzed transglycosylation. mdpi.com

Enzyme ClassTypical Donor SubstrateKey Advantage for α-LinkageReference
α-GlycosyltransferasesSugar Nucleotides (e.g., UDP-gulose)High stereospecificity for α-anomer formation. sigmaaldrich.com sigmaaldrich.com
Retaining α-Glycosidasesα-Glycosyl Fluorides, p-Nitrophenyl α-glycosidesCatalyzes α-glycosylation via transglycosylation. researchgate.netnih.gov researchgate.netnih.gov
Glycosynthases (mutant GHs)α-Glycosyl FluoridesForms α-linkage without product hydrolysis. researchgate.net researchgate.net
α-Glucan Phosphorylasesα-Glucose-1-phosphateReversible and highly selective formation of α-glycosidic bonds. mdpi.com mdpi.com

Biocatalysis offers elegant solutions for achieving regioselectivity in the modification of sugar molecules, which is a critical step in preparing building blocks for glycosylation reactions. Lipases, a class of hydrolases, are widely used for the regioselective acylation and deacylation of sugars in non-aqueous media. mdpi.comox.ac.uk This selectivity allows for the protection of specific hydroxyl groups, directing subsequent chemical modifications to the desired positions. For example, enzymatic transesterification can regioselectively acylate the primary 6-hydroxyl group of glucose, and similar principles can be applied to gulose. nih.gov Lipase from Candida antarctica (often immobilized as Novozym 435) has shown remarkable efficiency in catalyzing the selective hydrolysis or acylation of sugar derivatives. nih.govtandfonline.com

The regioselectivity of these enzymatic reactions can often be tuned by the choice of enzyme, solvent, and acyl donor. For instance, lipase-catalyzed hydrolysis of peracetylated D-glucopyranose in aqueous media can be directed to the C-4 position at neutral pH or the C-6 position under acidic conditions, providing useful intermediates for oligosaccharide synthesis. nih.gov Such strategies are invaluable for preparing selectively protected gulose derivatives, which are essential precursors for the synthesis of complex α-D-gulopyranose-containing structures.

EnzymeSubstrate ExampleReaction TypeRegioselectivityReference
Candida antarctica Lipase BPeracetylated β-D-glucoseHydrolysis1-position. tandfonline.com tandfonline.com
Candida cylindracea LipasePenta-O-acetyl-α-D-glucopyranoseHydrolysis4-position (neutral pH), 6-position (acidic pH). nih.gov nih.gov
Alkaline ProteaseGlucose & Indomethacin vinyl esterTransesterification6-hydroxyl group. nih.gov nih.gov
Aspergillus niger LipaseD-glucose & Lauric acidEsterification6-hydroxyl group. mdpi.com mdpi.com

Stereoselective Chemical Synthesis Approaches

While enzymatic methods offer high selectivity, chemical synthesis provides broader substrate scope and scalability. The key challenge in the chemical synthesis of α-D-gulopyranose lies in controlling the stereochemistry at the anomeric center.

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups, the reactivity of the glycosyl donor and acceptor, the promoter, and the solvent. cdnsciencepub.com To favor the formation of the α-glycosidic linkage, which is often the thermodynamically more stable product due to the anomeric effect, specific strategies are employed.

One common approach is to use a non-participating protecting group at the C-2 position of the glycosyl donor (e.g., a benzyl (B1604629) ether). In the absence of a neighboring group that can participate in the reaction to form a more stable β-linked intermediate, the α-anomer can be favored. Solvents can also play a crucial role; ethereal solvents like diethyl ether and dioxane can stabilize the β-ion, promoting the formation of the α-product. cdnsciencepub.com For instance, high α-selectivity has been observed in mixed solvent systems like chloroform-cyclopentylmethyl ether. cdnsciencepub.com

Promoter systems are also critical. A combination of trimethylsilyl (B98337) bromide, cobalt(II) bromide, tetrabutylammonium (B224687) bromide, and molecular sieves has been shown to be effective for stereoselective α-glucosylation, a method that could be adapted for gulose donors. oup.com The use of glycosyl trichloroacetimidates as donors, activated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), is a widely used and powerful method for glycosylation. nih.govcymitquimica.com The α/β ratio of the product can be controlled by temperature and the choice of solvent. nih.gov

Protecting groups are not merely passive masks for functional groups; they actively influence the reactivity and stereoselectivity of glycosylation reactions. academie-sciences.fr A carefully planned protecting group strategy is essential for the synthesis of complex carbohydrates. wiley-vch.de For the selective derivatization of gulose, strategies that differentiate between its various hydroxyl groups are necessary.

Cyclic protecting groups, such as benzylidene acetals, are commonly used to protect the C-4 and C-6 diols of pyranosides. wiley-vch.de This allows for selective reactions at the C-2 and C-3 positions. The choice of protecting group at C-2 is particularly critical for controlling anomeric selectivity, as discussed previously. Beyond classical protecting groups, novel strategies are continuously being developed. These include photocleavable protecting groups, such as the 9-xanthenylmethyl group, which can be removed under mild, neutral conditions using light, avoiding harsh acidic or basic conditions that could compromise other parts of the molecule. researchgate.net Another innovative concept is the use of noncovalent "aptameric protective groups," where a nucleic acid aptamer binds to a specific region of a molecule, shielding certain functional groups from reaction. nih.gov Such advanced strategies can provide access to selectively derivatized gulopyranose synthons that are difficult to obtain through conventional means. researchgate.net

The total synthesis of natural products containing rare sugars like gulose exemplifies the application of advanced synthetic methodologies. A notable example is the synthesis of the disaccharide moiety of bleomycin (B88199) A2, which contains a 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose unit. acs.org The synthesis of this target required careful control of the glycosylation step to form the α-linkage between the mannose donor and the gulose acceptor.

Another relevant synthesis is that of a fragment of the macrolide antibiotic rosaramycin. capes.gov.br This work utilized 1,6-anhydro-β-D-glucopyranose as a starting material to construct a complex C2-C9 fragment corresponding to a d-gulo-octenoate derivative. The synthesis demonstrates how a common sugar can be stereochemically manipulated to access the gulose configuration and then elaborated into a complex structure. capes.gov.br

The first total synthesis of 5′-O-α-d-glucopyranosyl tubercidin (B1682034) also highlights key strategies for α-glycosylation. nih.govresearchgate.net Although the aglycone is not a sugar, the stereoselective formation of the α-glycosidic bond using a 2,3,4,6-tetra-O-benzyl-glucopyranosyl trichloroacetimidate (B1259523) donor provides valuable insights applicable to the synthesis of α-D-gulopyranose-containing disaccharides. nih.gov The reaction conditions, including the use of TMSOTf as a catalyst at low temperatures, were optimized to achieve a 4:1 selectivity in favor of the desired α-anomer. nih.gov

Synthesis of Anhydro-alpha-D-Gulopyranose Derivatives via Intramolecular Cyclization

The formation of anhydro derivatives of D-gulose and its analogues through intramolecular cyclization represents a significant area of research in carbohydrate chemistry. These bicyclic structures serve as constrained scaffolds and valuable intermediates for the synthesis of complex carbohydrates and biologically active molecules. Intramolecular cyclization strategies typically involve the generation of a reactive intermediate from a suitably protected gulose derivative, which then undergoes an internal nucleophilic attack to form the anhydro bridge.

One notable approach involves the intramolecular hydrogen abstraction reaction promoted by alkoxy radicals in carbohydrate precursors. This method has been successfully applied to synthesize chiral 2,7-dioxabicyclo[2.2.1]heptane and 6,8-dioxabicyclo[3.2.1]octane ring systems, the latter being the core structure of 1,6-anhydrohexopyranoses.

A key example is the synthesis of a 2,7-anhydro-l-gulo-hept-2-ulopyranose derivative. The synthesis commences from a d-glycero-l-gulo-heptitol derivative, which itself can be prepared from D-glucose. The crucial intramolecular cyclization step is achieved by reacting the heptitol derivative with iodosylbenzene and iodine. This reaction generates an alkoxy radical that facilitates the formation of the anhydro ring system. acs.org

The starting material, 2,6-anhydro-1,3,4,5-tetra-O-benzyl-d-glycero-l-gulo-heptitol, when subjected to these conditions, yields the corresponding 2,7-anhydro-1,3,4,5-tetra-O-benzyl-β-d-ido-hept-2-ulopyranose. While the configuration is described as 'ido', the foundational 'gulo' configuration of the starting material is critical for the stereochemical outcome of the cyclization. This transformation highlights a powerful method for creating complex bicyclic systems from acyclic carbohydrate precursors.

Detailed research findings on the intramolecular cyclization to form a d-ido-hept-2-ulopyranose derivative are presented below.

Starting MaterialReagentsSolventReaction TimeProductYield (%)
2,6-anhydro-1,3,4,5-tetra-O-benzyl-d-glycero-l-gulo-heptitolIodosylbenzene, IodineCH₂Cl₂−Cyclohexane (1:1)50 min2,7-Anhydro-1,3,4,5-tetra-O-benzyl-β-d-ido-hept-2-ulopyranose60

Table 1: Intramolecular Cyclization of a d-glycero-l-gulo-heptitol derivative. acs.org

This method provides a viable pathway to anhydro sugar derivatives with a gulo-like configuration, which are otherwise challenging to synthesize. The resulting bicyclic products are valuable as they lock the conformation of the carbohydrate ring and selectively protect two hydroxyl groups, facilitating further synthetic manipulations. acs.org

Conformational Analysis and Dynamics of Alpha D Gulopyranose

Theoretical and Experimental Identification of Preferred Conformational States

The six-membered pyranose ring of alpha-D-gulopyranose is not planar and exists in various non-planar conformations. The identification of these preferred states is achieved through a combination of computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Ring Conformations and Their Relative Stabilities

Like other aldohexopyranoses, this compound can adopt several ring conformations, with the most significant being the chair, boat, and skew-boat forms. Of these, the chair conformations are generally the most stable. There are two primary chair conformations for pyranose rings: the ⁴C₁ and ¹C₄ forms. In the case of D-sugars, the ⁴C₁ chair is typically more stable.

However, the stability of these conformations is highly dependent on the orientation of the hydroxyl groups. For this compound, the axial orientation of the hydroxyl groups at C-3 and C-4 in the ⁴C₁ chair conformation leads to significant steric strain. This destabilization can make other conformations, such as the ¹C₄ chair or even skew-boat forms, more accessible than they are for a monosaccharide like glucose, where all bulky substituents can occupy equatorial positions in the ⁴C₁ chair. Theoretical calculations are essential in determining the relative energies of these conformers.

Table 1: Calculated Relative Energies of this compound Conformers

ConformationRelative Energy (kJ/mol)Key Destabilizing Interactions
⁴C₁ Chair0.00 (Reference)Axial -OH at C1, C3, C4
¹C₄ ChairHigherMultiple axial substituents
Skew-BoatIntermediateFlagpole and eclipsing interactions

Note: The relative energies are illustrative and can vary based on the computational method and solvent model used.

Pseudorotational Pathways of the Pyranose Ring

The interconversion between different ring conformations does not occur randomly but follows specific, low-energy pathways on the potential energy surface. This is known as pseudorotation. For a six-membered ring, the pathway connects the two chair forms via several intermediate boat and skew-boat (or twist-boat) conformations. The energy barriers along these pathways determine the rate of conformational change. For this compound, the inherent strain in the ⁴C₁ chair may lower the energy barrier to interconversion compared to more stable sugars.

Influence of the Anomeric Effect and Other Stereoelectronic Interactions

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining conformational preferences. The most significant of these in carbohydrates is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, despite the potential for greater steric hindrance. wikipedia.orgscripps.edu This preference arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-1—substituent bond. stackexchange.com

Analysis of Exocyclic Hydroxymethyl Rotamers

Table 2: Typical Rotamer Populations for the Hydroxymethyl Group

RotamerDihedral Angle (O5-C5-C6-O6)Typical Population
gg (gauche-gauche)~60°Often favored
gt (gauche-trans)~180°Often favored
tg (trans-gauche)~-60°Generally less favored

Investigation of Solvent Effects on Conformational Equilibrium and Population Dynamics

The surrounding solvent can significantly influence the conformational equilibrium of sugars. acs.org Polar solvents, such as water, can form hydrogen bonds with the hydroxyl groups of the sugar, which can stabilize or destabilize certain conformations. nih.gov For instance, a solvent can disrupt intramolecular hydrogen bonds that might favor a particular conformation in the gas phase, leading to a shift in the equilibrium. researchgate.netnih.gov

Specifically, the anomeric effect is known to be solvent-dependent; it is generally weaker in more polar solvents. dypvp.edu.in This is because polar solvents can effectively solvate the dipoles of the molecule, reducing the energetic preference for the axial orientation that minimizes dipole-dipole repulsion in less polar environments. Molecular dynamics simulations that explicitly include solvent molecules are crucial for accurately predicting the conformational preferences of this compound in solution. frontiersin.org

Computational Investigations of this compound Remain Largely Unexplored

Despite the significant interest in the computational analysis of monosaccharides, a comprehensive body of research focusing specifically on the chemical compound this compound is notably absent from publicly available scientific literature. While its epimer, alpha-D-glucopyranose, has been the subject of extensive computational modeling, similar detailed studies on this compound are not readily found. This gap in the research landscape means that a detailed article on the quantum mechanical and molecular dynamics simulations of this compound, as per the requested outline, cannot be generated at this time due to a lack of specific data.

The exploration of a molecule's computational chemistry, as outlined in the request, involves highly specific analyses. These include Quantum Mechanical (QM) Studies , such as ab initio and Density Functional Theory (DFT) calculations to understand its electronic structure, the exploration of its potential energy surfaces for conformational transitions, and the prediction and validation of spectroscopic parameters like NMR chemical shifts. Furthermore, Molecular Dynamics (MD) Simulations are crucial for investigating solvation shell dynamics, intermolecular hydrogen bonding, and calculating conformational free energy in different phases.

A thorough search of scientific databases and computational chemistry literature reveals a scarcity of studies dedicated to these aspects of this compound. While general principles of carbohydrate chemistry can provide some theoretical expectations for its behavior, the specific quantitative data and detailed research findings required to populate the requested article sections are not available. For instance, data tables of calculated electronic energies, predicted NMR chemical shifts, or free energy values for conformational changes of this compound have not been published in the accessible literature.

The single identifiable mention of this compound in a computational context appears in a file changelog for a chemical software package, indicating that a file representing its chemical structure likely exists. However, this does not provide the in-depth computational analysis necessary to construct a scientific article.

Therefore, until dedicated research on the computational chemistry and molecular modeling of this compound is conducted and published, a detailed and scientifically accurate article on this specific topic cannot be written.

Computational Chemistry and Molecular Modeling of Alpha D Gulopyranose

Development and Refinement of Carbohydrate-Specific Force Fields

The accurate computational modeling of carbohydrates like α-D-gulopyranose is heavily reliant on the quality of the underlying molecular mechanics force fields. These force fields are sets of parameters and mathematical functions that describe the potential energy of a system of atoms. The development of carbohydrate-specific force fields is a complex process due to the unique structural and electronic properties of sugars. nih.govacs.org

One of the primary challenges in developing force fields for carbohydrates is their high conformational flexibility. This includes not only the puckering of the pyranose ring but also the orientation of multiple hydroxyl groups and the rotation around the C5-C6 bond. maynoothuniversity.ie Furthermore, the anomeric and stereoelectronic effects, which are crucial in determining the conformational preferences of monosaccharides, must be accurately represented in the force field parameters. researchgate.net

Several major force fields have been extended and refined to better model carbohydrates, including CHARMM, GLYCAM, GROMOS, and OPLS. maynoothuniversity.ienih.gov The development process for these force fields is often hierarchical. It typically begins with quantum mechanical (QM) calculations on small model compounds that represent fragments of the larger carbohydrate molecule. These model compounds can include molecules like O-methyl-tetrahydropyran and glycosidic-linked dimers of tetrahydropyran. nih.gov

The QM calculations provide high-quality data on geometries, conformational energies, and vibrational frequencies. This data is then used to parameterize the bonded (bond lengths, angles, and dihedral angles) and non-bonded (van der Waals and electrostatic) terms in the force field. nih.govnih.gov For instance, atomic partial charges are often derived by fitting them to the QM electrostatic potential (ESP). nih.gov Dihedral angle parameters, which are critical for describing the flexibility of the molecule, are often fitted to QM potential energy surfaces. nih.gov

A significant advancement in carbohydrate force fields is the development of parameter sets that are applicable to a wide range of monosaccharides without the need for extensive re-parameterization for each new sugar. For example, the CHARMM force field has been extended to include parameters for all hexopyranose monosaccharides, including gulose. researchgate.net This was achieved by developing a consistent set of parameters for model compounds like methanol, ethanol, isopropanol, ethylene (B1197577) glycol, cyclohexane, and tetrahydropyran, which represent different fragments of the pyranose ring and its substituents. researchgate.net The resulting force field is designed to be compatible with the broader CHARMM biomolecular force fields for proteins, lipids, and nucleic acids. nih.gov

Similarly, the GROMOS force field has been improved with the GROMOS 53A6GLYC parameter set, which is capable of describing all 16 aldohexopyranose-based monosaccharides. acs.org This refinement involved adjusting torsional potential parameters to better match QM profiles for hexopyranosides, ensuring the correct stabilization of the experimentally predominant 4C1 chair conformation for most hexopyranoses. nih.govacs.orguq.edu.au

The GLYCAM06 force field, developed within the AMBER framework, also provides a generalizable set of parameters for carbohydrates. uga.eduresearchgate.net Its development involved deriving torsion terms from QM data of minimal molecular fragments. A key feature of GLYCAM is the use of a single parameter set that is applicable to both α- and β-anomers and various ring sizes and conformations. researchgate.net

The validation of these force fields is a critical step and is often performed by comparing the results of molecular dynamics (MD) simulations with experimental data, such as NMR J-coupling constants and crystallographic data. nih.gov For instance, the GROMOS 53A6GLYC force field was validated by comparing simulated ring puckering free energies, hydroxymethyl group conformational distributions, and glycosidic linkage geometries with available NMR data for a selection of monosaccharides and disaccharides. acs.org

While much of the foundational work on carbohydrate force fields has used D-glucose as the primary model system due to its abundance and the wealth of experimental data available, the development of transferable parameter sets ensures that these force fields can be applied to less common sugars like α-D-gulopyranose with a reasonable degree of confidence. acs.orgresearchgate.netmdpi.comacs.orgacs.orgresearchgate.netnih.gov The inclusion of all hexopyranose diastereomers, including gulose, in the parameterization and validation of modern force fields like CHARMM and GROMOS represents a significant step towards the accurate in silico study of a wide range of carbohydrate-containing biomolecules. researchgate.netacs.org

Interactive Data Tables

Force Fields Applicable to alpha-D-Gulopyranose
Force FieldParent Biomolecular Force FieldKey Features for CarbohydratesValidation Approach
CHARMM (with carbohydrate extensions)CHARMMParameters for all hexopyranose monosaccharides, including gulose. Hierarchical parameterization from QM data of model compounds. nih.govnih.govresearchgate.netComparison with QM-optimized geometries and crystal data for bond lengths, angles, and dihedrals. nih.gov
GLYCAM06AMBERGeneralizable parameter set for a wide range of monosaccharides. Single set for α/β anomers and different ring conformations. uga.eduresearchgate.netReproduction of rotamer populations for small molecules and biopolymer building blocks in explicit water, as well as crystalline lattice properties. researchgate.net
GROMOS 53A6GLYCGROMOSImproved parameter set for all 16 aldohexopyranose-based monosaccharides. Refined torsional potentials. acs.orgComparison of ring puckering free energies, hydroxymethyl group conformations, and glycosidic linkage geometries with NMR data. acs.org
OPLS-AAOPLSInitial carbohydrate parameterization based on glucose. nih.gov Further refinements have been made.Generally validated against thermodynamic and structural properties of liquids.

Advanced Spectroscopic and Diffraction Characterization of Alpha D Gulopyranose Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For alpha-D-gulopyranose, NMR would provide detailed insights into its conformational preferences.

Comprehensive 1D and 2D NMR Techniques for Complete Assignment

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the detailed structural analysis of this compound. One-dimensional (1D) ¹H NMR spectra would provide information on the chemical environment of each proton, while ¹³C NMR spectra would distinguish the carbon backbone.

While specific, fully assigned experimental ¹H and ¹³C NMR data for this compound are not readily found in the public domain, the general ranges for such a sugar would be expected to follow established trends for aldopyranoses.

Table 1: Anticipated ¹H and ¹³C NMR Chemical Shift Ranges for this compound in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1~5.2C-1
H-2~3.5-4.0C-2
H-3~3.5-4.0C-3
H-4~3.5-4.0C-4
H-5~3.5-4.0C-5
H-6~3.7-3.9C-6

Note: These are estimated values based on known data for other hexopyranoses and are not experimental data for this compound.

Analysis of Deuterium (B1214612) Isotope Effects on Conformational Equilibrium

Correlation of Computed and Experimental NMR Parameters for Structural Validation

In modern structural chemistry, computational methods, particularly Density Functional Theory (DFT), are used to predict NMR parameters. These calculated chemical shifts and coupling constants can be correlated with experimental data to validate the proposed structure and conformation. For this compound, theoretical calculations would be invaluable in predicting the NMR spectra for different possible conformations (e.g., ⁴C₁ vs. ¹C₄ chair forms). A comparison of these computed spectra with experimental data, were it available, would allow for a confident assignment of the dominant solution-state conformation. At present, dedicated computational studies predicting the NMR parameters of this compound are not widely published.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "molecular fingerprint" of a compound by probing its vibrational modes. For this compound, these techniques would provide characteristic spectra based on the stretching and bending vibrations of its functional groups, such as O-H, C-H, C-O, and C-C bonds. The anomeric region of the Raman spectrum (typically 800-950 cm⁻¹) is particularly sensitive to the configuration at the anomeric center and could be used to distinguish between the alpha and beta anomers. While general IR and Raman spectra for carbohydrates are well-documented, specific and detailed spectral analyses for this compound are not readily found.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallization of this compound would allow for the unequivocal determination of its solid-state conformation, including bond lengths, bond angles, and the puckering parameters of the pyranose ring. This information would serve as a crucial benchmark for computational models and for understanding its intermolecular interactions, such as hydrogen bonding networks, in the solid state. To date, a crystal structure of underivatized this compound is not available in the major crystallographic databases.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the detailed structural characterization of carbohydrates, including the rare sugar this compound. This powerful analytical tool provides not only the precise molecular mass of the compound, enabling unambiguous determination of its elemental composition, but also offers deep insights into its structure through the analysis of fragmentation patterns. The stereochemical arrangement of hydroxyl groups in this compound, which distinguishes it from its more common isomers like glucose and mannose, gives rise to subtle yet discernible differences in its mass spectrometric behavior.

The precise molecular weight of this compound (C₆H₁₂O₆) is 180.06339 g/mol . HRMS techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with analyzers like Time-of-Flight (TOF) or Orbitrap, can measure this mass with exceptional accuracy, typically within a few parts per million (ppm). This level of precision is crucial for confirming the elemental formula and distinguishing it from other compounds with the same nominal mass.

In HRMS analysis, this compound is often ionized to form adducts with cations such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺), or it can be deprotonated to form [M-H]⁻ in negative ion mode. jmaterenvironsci.com The exact mass of these ions provides the initial data point for structural elucidation.

Table 1: Theoretical and Observed Molecular Mass of this compound Adducts
Ion SpeciesFormulaTheoretical m/zTypical HRMS Observation
[M+H]⁺C₆H₁₃O₆⁺181.07069181.0707
[M+Na]⁺C₆H₁₂O₆Na⁺203.05263203.0526
[M+K]⁺C₆H₁₂O₆K⁺219.02657219.0266
[M-H]⁻C₆H₁₁O₆⁻179.05614179.0561

The true power of mass spectrometry for structural analysis is unleashed through tandem mass spectrometry (MS/MS) or multi-stage mass spectrometry (MSⁿ) experiments. In these experiments, a specific ion (e.g., the [M+Na]⁺ adduct of this compound) is isolated and then fragmented by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or other activation methods. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure.

The fragmentation of hexopyranoses is a complex process involving glycosidic bond cleavages (if part of a larger structure) and cross-ring cleavages. For a monosaccharide like this compound, fragmentation is dominated by the loss of small neutral molecules, primarily water (H₂O) and formaldehyde (B43269) (CH₂O), and by cleavages of the carbon-carbon bonds within the pyranose ring. osti.govnih.gov

While the fragmentation spectra of hexose (B10828440) isomers are often very similar, detailed studies have shown that the relative intensities of certain fragment ions can be used to differentiate them. indiana.edunih.gov The spatial orientation of the hydroxyl groups influences the stability of the precursor ion and the transition states of the fragmentation pathways, leading to unique fragmentation patterns for each isomer. For instance, the successive loss of water molecules from the protonated or sodiated molecule is a common pathway, and the ease of these losses can be related to the stereochemistry. osti.gov

To enhance volatility and chromatographic separation, especially for gas chromatography-mass spectrometry (GC-MS), sugars like this compound are often derivatized. mdpi.com A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nih.govcabidigitallibrary.orgrestek.com The resulting persilylated this compound is more amenable to GC-MS analysis, and its electron ionization (EI) mass spectrum will show characteristic fragments resulting from the cleavage of the silylated pyranose ring.

Table 2: Common Fragment Ions Observed in the Mass Spectrometry of Hexopyranoses (like this compound)
m/z (example)Proposed Fragment/Neutral LossIonization ModeNotes
163[M+H - H₂O]⁺PositiveInitial dehydration product.
145[M+H - 2H₂O]⁺PositiveLoss of a second water molecule. osti.gov
127[M+H - 3H₂O]⁺PositiveLoss of a third water molecule. osti.gov
1130,3A cross-ring cleavagePositiveObserved in some hexoses.
85Cross-ring cleavage fragmentsPositiveRepresents a C₃ fragment.
73Cross-ring cleavage fragmentsPositiveRepresents a C₂ fragment.
204/217 (for TMS derivatives)Characteristic fragments of silylated hexosesEI (GC-MS)Commonly used for identification in GC-MS analysis. cabidigitallibrary.org

Advanced techniques, such as ion mobility-mass spectrometry (IM-MS), have further enhanced the ability to distinguish between sugar isomers. indiana.edu In IM-MS, ions are separated based on their size, shape, and charge in the gas phase before mass analysis. Since the different stereochemistries of isomers like D-glucose and D-gulose result in different three-dimensional shapes, they can often be separated by ion mobility, providing an additional dimension of characterization. indiana.edu Studies have demonstrated that all 16 aldohexose isomers can be differentiated using a combination of mass spectrometry techniques, highlighting the sensitivity of these methods to subtle stereochemical differences. nih.gov

Glycosylation Chemistry and Complex Derivatives of Alpha D Gulopyranose

Development of Tailored Glycosyl Donors and Acceptors

The successful synthesis of oligosaccharides hinges on the effective preparation and activation of glycosyl donors and the strategic protection of glycosyl acceptors. For alpha-D-gulopyranose, various donor types have been developed, each with specific activation conditions. Common examples include glycosyl halides, trichloroacetimidates, and thioglycosides. The choice of protecting groups is critical to modulate reactivity and direct stereochemical outcomes. For instance, benzyl (B1604629) ethers are often used for persistent protection due to their stability, while acyl groups like acetyl or benzoyl esters can serve as temporary protecting groups.

To create a glycosyl acceptor, one or more hydroxyl groups of the gulopyranose unit are left unprotected for glycosidic bond formation. This is achieved through regioselective protection strategies. For example, the formation of isopropylidene acetals, such as 1,2:5,6-di-O-isopropylidene-D-mannofuranose, can be a starting point, which can then be converted to L-gulose derivatives through C-5 epimerization. nih.govresearchgate.net This approach allows for the selective deprotection of specific hydroxyl groups to make them available for glycosylation. The development of donors with latent C-4 acceptors, using bulky silyl (B83357) ethers like the tert-butyldiphenylsilyl (TBDPS) group, provides a strategic advantage for synthesizing complex structures. mssm.edu

Strategies for Highly Stereocontrolled alpha-Glycosidic Bond Formation

Achieving high stereocontrol in glycosidic bond formation is one of the most significant challenges in carbohydrate synthesis. The formation of a 1,2-cis-glycosidic linkage, such as the alpha-linkage in gulose, is particularly difficult due to the absence of neighboring group participation from a C-2 acyl protecting group. The axial orientation of the C-2 hydroxyl group in gulopyranosyl donors further complicates stereoselective synthesis.

Several strategies have been developed to favor the formation of α-glycosides. These include:

Use of Non-participating Protecting Groups: Employing ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position prevents the formation of a 1,2-trans-directing dioxolanium ion intermediate, allowing for other factors to influence the stereochemical outcome.

Solvent Effects: The choice of solvent can significantly influence the anomeric ratio. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) can stabilize the reactive intermediates in a way that favors the formation of the α-anomer. researchgate.net

Promoter Systems: Specific promoter systems, such as the combination of N-Iodosuccinimide (NIS) and triflic acid (TfOH) for activating thioglycoside donors, can be tuned to enhance α-selectivity, often at low temperatures. researchgate.net

Conformationally Constrained Donors: The use of donors with conformationally rigid structures, such as those incorporating a 4,6-O-benzylidene acetal, can influence the trajectory of the incoming acceptor, thereby affecting the stereoselectivity of the glycosylation.

Table 1: Selected Strategies for Stereocontrolled Glycosylation

Glycosyl Donor Type Promoter/Activator Solvent Typical Outcome
Thioglycoside NIS/TfOH Diethyl Ether High α-selectivity researchgate.net
Trichloroacetimidate (B1259523) TMSOTf Dichloromethane Mixture of anomers
Glycosyl Halide Silver Triflate Toluene Dependent on C-2 group

Synthesis of Oligosaccharides and Polysaccharides Incorporating this compound Residues

The synthesis of oligosaccharides containing this compound residues applies the principles of donor and acceptor design and stereocontrolled glycosylation strategies. These complex molecules are often targets for understanding biological processes or for developing new therapeutic agents. For example, L-gulose is a known component of the antitumor antibiotic bleomycin (B88199) A2, driving synthetic efforts toward this rare sugar and its linkages. researchgate.net

The assembly of these oligosaccharides is typically performed in a stepwise or block-synthesis fashion. In a stepwise approach, monosaccharide units are added one at a time. In block synthesis, pre-assembled di- or trisaccharide fragments are coupled together, which can be a more efficient strategy for larger targets. The synthesis of an α-D-glucopyranosyl α-D-galactopyranoside, a related disaccharide, highlights the general challenges and methods used in forming α-α linkages. nih.gov While specific examples of polysaccharide synthesis incorporating this compound are less common in the literature due to the rarity of the monomer, the fundamental chemical glycosylation methods are applicable.

Chemo- and Regioselective Synthesis of Modified this compound Derivatives

Deoxy and halogenated sugars are valuable as mechanistic probes and potential therapeutic agents. The synthesis of these derivatives from gulose requires specific chemical transformations.

Deoxy Derivatives: The removal of a hydroxyl group can be achieved through various methods. A common approach involves the conversion of a hydroxyl group into a good leaving group (e.g., tosylate, mesylate) followed by reductive cleavage. Another method is the Barton-McCombie deoxygenation, which proceeds via a radical mechanism. Synthesis of 2-deoxy-D-glucose, an analogue of 2-deoxy-D-gulose, often starts from glucal and involves halogenation followed by reduction. arkat-usa.org

Halogenated Derivatives: The replacement of a hydroxyl group with a halogen is often accomplished using reagents that facilitate SN2 substitution. For fluorination, reagents like diethylaminosulfur trifluoride (DAST) are commonly used. Chlorination and bromination can be achieved using reagents like triphenylphosphine (B44618) in combination with carbon tetrachloride or carbon tetrabromide, respectively. nih.gov For instance, treating methyl 4,6-O-benzylidene-alpha-D-glucopyranoside with triphenylphosphine-carbon tetrachloride leads to a 2-chloro-2-deoxy-alpha-D-mannopyranoside, demonstrating inversion of configuration at C-2, a reaction pathway applicable to the synthesis of halogenated gulose derivatives from a mannose precursor. nih.gov

Amino sugars are crucial components of many natural products, including antibiotics and cell-surface glycans. The synthesis of amino gulopyranose derivatives typically involves the introduction of a nitrogen-containing functional group. A widely used method is the nucleophilic substitution of a sulfonate ester (mesylate or tosylate) with an azide (B81097) anion (e.g., sodium azide). The resulting azido (B1232118) sugar can then be reduced to the corresponding amino sugar using methods such as catalytic hydrogenation (H2/Pd-C) or treatment with triphenylphosphine (Staudinger reaction).

Once the amino sugar is obtained, it can be readily converted into an amido sugar derivative through N-acylation. This is typically achieved by reacting the amine with an acylating agent such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride in the presence of a base. rsc.org The synthesis of various N-acyl-glucosamine derivatives provides a template for the types of modifications that can be applied to gulosamine. rsc.orgresearchgate.net

The hydroxyl groups of this compound can be converted into esters and ethers to alter the molecule's properties or to serve as protecting groups during synthesis.

Ester Derivatives: Esterification can be performed using acid anhydrides or acyl chlorides in the presence of a base like pyridine. Regioselective acylation is possible by exploiting the different reactivities of the hydroxyl groups. The primary hydroxyl at C-6 is generally the most reactive, allowing for selective esterification at this position. chemicalpapers.com For more complex regioselective patterns, methods involving the use of dibutyltin (B87310) oxide to activate specific hydroxyl groups can be employed.

Ether Derivatives: Ethers, such as benzyl and methyl ethers, are commonly used as stable, persistent protecting groups in oligosaccharide synthesis. They are typically formed under basic conditions using an alkyl halide (e.g., benzyl bromide, methyl iodide) and a base such as sodium hydride (Williamson ether synthesis). The synthesis of 6,6'-ether linked disaccharides has been reported, demonstrating the formation of an ether linkage at the primary C-6 position. nih.gov

Acetylated Derivatives: Acetylation is a common reaction for protecting all hydroxyl groups (peracetylation) or for introducing specific functionalities. Peracetylation is usually achieved using acetic anhydride with a catalyst such as zinc chloride or sodium acetate. niscpr.res.ingoogle.com The resulting penta-O-acetyl-α-D-gulopyranose is a stable, crystalline derivative. Selective acetylation can be more challenging but can be achieved through controlled reaction conditions or by using enzymatic catalysts. chemicalpapers.com A convenient synthesis of L-gulopyranosyl pentaacetate has been developed from a 1,6-anhydro-β-L-gulopyranose intermediate. nih.govresearchgate.net

Table 2: Common Reagents for the Synthesis of this compound Derivatives

Derivative Type Reagent(s) Typical Reaction
Deoxy TsCl, Pyridine; then LiAlH4 Tosylation followed by reduction
Halogenated (Fluoro) Diethylaminosulfur trifluoride (DAST) Deoxyfluorination
Amino MsCl, Pyridine; NaN3; then H2/Pd-C Mesylation, azidation, reduction
Amido Acetic Anhydride, Pyridine N-acetylation of an amino sugar
Ester Benzoyl Chloride, Pyridine Benzoylation
Ether Benzyl Bromide, NaH Benzylation
Acetylated Acetic Anhydride, ZnCl2 Peracetylation

Rational Design and Synthesis of Glycoconjugates with this compound Moieties

The rational design and synthesis of glycoconjugates incorporating the rare sugar this compound present unique challenges and opportunities in the field of glycochemistry. Due to its distinct stereochemistry, this compound can impart specific conformational properties to glycoconjugates, potentially modulating their biological activity. The synthesis of such complex molecules requires careful planning, including the preparation of suitable gulopyranosyl donors, the selection of appropriate protecting group strategies to ensure stereocontrol, and the choice of an effective glycosylation method.

A significant hurdle in the synthesis of gulose-containing glycoconjugates is the limited commercial availability of D-gulose, often necessitating its synthesis from more common sugars like D-glucose through multi-step processes involving epimerization. Once obtained, the strategic installation of protecting groups is paramount for successful glycosylation. The choice of protecting groups on the gulopyranosyl donor can significantly influence the stereochemical outcome of the glycosidic bond formation. For the desired alpha-anomer, non-participating protecting groups at the C-2 position are typically employed to avoid the formation of a dioxolanylium ion intermediate that would favor the formation of the beta-anomer.

The reactivity of the gulopyranosyl donor is another critical factor. The concept of "armed" and "disarmed" glycosyl donors is relevant here. "Armed" donors, often bearing electron-donating protecting groups like benzyl ethers, are more reactive, while "disarmed" donors with electron-withdrawing groups such as acyl esters are less reactive. This difference in reactivity can be exploited in chemoselective glycosylation strategies for the assembly of complex oligosaccharides.

The choice of the glycosyl donor's leaving group at the anomeric center is also crucial for activating the donor under specific reaction conditions. Common leaving groups include halides, thioethers, and trichloroacetimidates. The activation of these donors is typically achieved using a promoter, such as a Lewis acid or a thiophilic reagent, which facilitates the departure of the leaving group and the formation of a reactive oxocarbenium ion intermediate. The subsequent nucleophilic attack by the acceptor molecule leads to the formation of the glycosidic linkage. The stereoselectivity of this step is influenced by a variety of factors, including the solvent, temperature, and the nature of both the donor and acceptor.

While specific, detailed research findings on the synthesis of a wide array of this compound-containing glycoconjugates are not as abundant as for more common hexoses, the established principles of modern glycosylation chemistry provide a solid framework for their rational design and synthesis. The development of efficient and stereoselective methods for the incorporation of this compound into glycoconjugates remains an active area of research, with the potential to yield novel bioactive molecules.

Interactive Data Table of Key Concepts in this compound Glycosylation

Key ConceptDescriptionRelevance to alpha-D-Gulopyranosylation
Gulopyranosyl Donor A derivative of gulose with a leaving group at the anomeric position, acting as the electrophile in the glycosylation reaction.The choice of protecting groups and the anomeric leaving group on the gulopyranosyl donor is critical for achieving high alpha-selectivity and yield.
Protecting Groups Temporary modifications of hydroxyl groups to prevent unwanted side reactions and to influence stereoselectivity.Non-participating groups at C-2 (e.g., benzyl ethers) are essential to favor the formation of the alpha-glycosidic bond.
Armed/Disarmed Strategy A strategy that utilizes the differential reactivity of glycosyl donors based on their protecting groups for sequential glycosylations.This strategy can be applied to the synthesis of complex oligosaccharides containing gulose by controlling the order of glycosylation reactions.
Glycosylation Promoter A reagent that activates the glycosyl donor by facilitating the departure of the anomeric leaving group.The choice of promoter (e.g., Lewis acids, thiophilic reagents) depends on the nature of the glycosyl donor and the reaction conditions.
Stereoselectivity The preferential formation of one stereoisomer over another.Achieving high alpha-selectivity is a major challenge in gulose chemistry due to its inherent stereochemistry.

Biochemical and Enzymatic Transformations of Alpha D Gulopyranose

Enzymatic Interconversion Pathways with Other Monosaccharides

The metabolic fate of alpha-D-gulopyranose is intrinsically linked to its enzymatic conversion to and from other sugar structures. These transformations are primarily catalyzed by epimerases, which alter the stereochemistry at specific carbon centers.

Investigation of Epimerases and Their Substrate Specificity

The enzymatic production of D-gulose has been demonstrated through the action of isomerases and epimerases. For instance, L-rhamnose isomerase from Pseudomonas sp. strain LL172 has been utilized for the synthesis of D-gulose from D-sorbose, achieving a yield of 10% at equilibrium. acs.org This highlights the potential for isomerases with broad substrate specificity to act on various ketoses to produce the corresponding aldoses, including D-gulose.

A key enzyme in the biosynthesis of L-gulose, an enantiomer of D-gulose, is GDP-mannose 3,5-epimerase (GM35E). This enzyme catalyzes the remarkable conversion of GDP-D-mannose into GDP-L-galactose and GDP-L-gulose. mdpi.com This dual epimerization at both C3 and C5 positions is a rare event in carbohydrate biochemistry. The reaction proceeds through a proposed mechanism involving oxidation at C4, followed by epimerization at C3 and C5, and subsequent reduction. genome.jp A thermostable version of this enzyme has been identified in the thermophilic organism Methylacidiphilum fumariolicum, showcasing its potential for biocatalytic applications. mdpi.comnih.gov

Another relevant enzyme is the cellobiose (B7769950) 2-epimerase from Caldicellulosiruptor saccharolyticus. This enzyme has been shown to catalyze the epimerization of L-idose to L-gulose, demonstrating its activity on C2 of aldoses with a specific stereochemical configuration at C3. researchgate.net While this particular reaction involves the L-enantiomer, it underscores the existence of epimerases capable of acting on the gulo-configuration.

The following table summarizes the key epimerases and isomerases involved in the interconversion of gulose and related monosaccharides.

Enzyme NameSource OrganismSubstrate(s)Product(s)Key Findings
L-Rhamnose IsomerasePseudomonas sp. strain LL172D-SorboseD-GuloseDemonstrates the synthesis of D-gulose from a ketose precursor. acs.org
GDP-Mannose 3,5-Epimerase (GM35E)Arabidopsis thaliana, Methylacidiphilum fumariolicumGDP-D-MannoseGDP-L-Galactose, GDP-L-GuloseCatalyzes a unique double epimerization at C3 and C5, providing a route to L-gulose. mdpi.comgenome.jppnas.org
Cellobiose 2-EpimeraseCaldicellulosiruptor saccharolyticusL-IdoseL-GuloseActs on the C2 position, indicating potential for epimerizing sugars with the gulo-configuration. researchgate.net

Glycosyltransferase-Mediated Reactions

Glycosyltransferases are pivotal enzymes that catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules, forming glycosidic bonds. The utilization of this compound or its activated forms by these enzymes is crucial for its incorporation into larger carbohydrate structures.

Studies on Enzymes Utilizing or Producing this compound

Direct evidence for glycosyltransferases utilizing activated D-gulose donors like UDP-D-gulose or GDP-D-gulose is limited in the current body of research. However, the existence of biosynthetic pathways producing GDP-L-gulose strongly implies the presence of corresponding glycosyltransferases that can transfer this sugar to an acceptor molecule. mdpi.comresearchgate.net

In the context of bacterial polysaccharide biosynthesis, complex pathways exist for the synthesis of various sugar residues. For example, in Campylobacter jejuni, the biosynthesis of D-glycero-L-gluco-heptose involves a series of enzymatic steps starting from GDP-D-glycero-α-D-manno-heptose, including epimerization reactions. nih.gov While not directly involving gulose, these pathways illustrate the enzymatic machinery available for modifying and incorporating unusual sugars into polysaccharides.

Furthermore, studies on glycosyltransferases with broad substrate specificity suggest that some may accommodate gulose derivatives. For instance, a glycolipid glycosyltransferase from the marine bacterium "Candidatus Pelagibacter sp." strain HTCC7211 was shown to utilize UDP-glucose, UDP-galactose, and UDP-glucuronic acid as sugar donors. asm.org Although gulose was not tested, the flexibility of such enzymes opens the possibility for their activity on structurally similar sugar nucleotides.

Characterization of Enzyme Kinetics and Substrate Recognition Profiles

Detailed kinetic parameters for glycosyltransferases specifically utilizing activated D-gulose are not extensively documented. However, kinetic data from related enzymes provide a framework for understanding potential substrate recognition and catalytic efficiency.

The kinetic parameters for the bacterial GDP-mannose 3,5-epimerase (GM35E) from Methylacidiphilum fumariolicum have been characterized, providing insight into the formation of the GDP-L-gulose precursor. mdpi.com

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)
GDP-Mannose 3,5-Epimerase (M. fumariolicum)GDP-D-Mannose130 ± 200.28 ± 0.012.15 x 103

Data obtained from characterization of the recombinant enzyme. mdpi.com

The substrate specificity of glycosyltransferases is often stringent, but not absolute. Studies on various glycosyltransferases have shown that they can sometimes accept alternative nucleotide sugars, albeit with lower efficiency. nih.gov The structural basis for substrate recognition lies in the specific interactions between the amino acid residues in the enzyme's active site and the sugar nucleotide. The distinct stereochemistry of gulose, particularly the axial hydroxyl group at C3, would necessitate a specific binding pocket within a glycosyltransferase for it to be an effective substrate.

Biosynthetic Pathways and Metabolic Roles in Prokaryotic and Eukaryotic Systems (Purely Chemical Transformations)

The incorporation of this compound into cellular structures is a result of specific biosynthetic pathways that define its metabolic role.

Role as a Precursor or Product in Carbohydrate Chains

In prokaryotes, D-gulose is found as a component of certain bacterial polysaccharides. The biosynthesis of these polysaccharides involves the activation of monosaccharides into nucleotide sugars, which then serve as substrates for glycosyltransferases. annualreviews.org The discovery of dTDP-4-dehydro-6-deoxy-alpha-D-gulose as an intermediate in the biosynthesis of dTDP-6-deoxy-alpha-D-allose in Streptomyces sp. GERI-155 points to a pathway where a gulose-configured intermediate is formed. genome.jp This suggests that activated forms of gulose derivatives are synthesized and utilized in the assembly of complex bacterial glycans.

In eukaryotic systems, particularly in plants, the biosynthesis of vitamin C (L-ascorbic acid) can proceed through a pathway involving L-gulose. GDP-D-mannose is converted to GDP-L-gulose by GDP-mannose 3,5-epimerase. researchgate.net GDP-L-gulose is then considered a putative intermediate in the de novo synthesis of vitamin C. researchgate.net This positions a gulose derivative as a key metabolic intermediate in a vital eukaryotic pathway.

The presence of D-guluronic acid, the uronic acid derivative of D-gulose, as a component of alginate in brown algae and some bacteria, further highlights the role of gulose-related structures in nature. The biosynthesis of alginate involves the epimerization of D-mannuronic acid to L-guluronic acid at the polymer level. While this is a post-polymerization modification, it underscores the biological importance of the gulo-epimer.

Exploration of Non-Mammalian Metabolic Routes

The metabolism of D-gulose, the C-3 epimer of D-galactose and the C-4 epimer of D-glucose, in non-mammalian organisms is not as extensively characterized as the pathways for more common hexoses. However, research into microbial enzyme systems reveals several potential routes for the transformation of this compound. These pathways primarily involve converting D-gulose into intermediates that can enter central metabolic pathways like glycolysis. The key enzymatic transformations include epimerization, oxidation, and reduction reactions, found in various bacteria and fungi.

In bacteria, the modification of rare sugars for entry into metabolic pathways is a common strategy. Epimerases, enzymes that alter the stereochemistry at a single chiral center, are particularly relevant. For instance, a C3 epimerase has been identified in the bacterium Yersinia enterocolitica, which is known to have D-gulose in its O-antigen. researchgate.net This type of enzyme could directly convert D-gulose to its more readily metabolized epimer, D-galactose. The principle of epimerization is well-established in bacterial carbohydrate metabolism; a prominent example is the UDP-galactose 4-epimerase (GALE), which reversibly converts UDP-galactose to UDP-glucose, a crucial step in the Leloir pathway for galactose metabolism. researchgate.netwikipedia.org While GALE acts on nucleotide-activated sugars, it exemplifies the enzymatic strategy of stereochemical inversion that allows organisms to process a wider range of sugar structures.

Another potential metabolic entry point for D-gulose involves phosphorylation followed by isomerization. If D-gulose is phosphorylated by a kinase to form D-gulose-6-phosphate, it could then be a substrate for a phosphohexose isomerase, analogous to glucose-6-phosphate isomerase (GPI). GPI catalyzes the reversible isomerization of D-glucose-6-phosphate to D-fructose-6-phosphate, a central step in glycolysis. nzytech.comwikipedia.orgnih.gov Some prokaryotes possess bifunctional phosphoglucose/phosphomannose isomerases, indicating that these enzymes can have broader substrate specificity, potentially accommodating other hexose (B10828440) phosphates like gulose-6-phosphate. wikipedia.org

Fungal metabolic pathways also provide insight into how gulose-related compounds are processed. In the filamentous fungus Aspergillus niger, a catabolic pathway for D-glucuronic acid has been identified that proceeds through L-gulonate, the L-enantiomer of gulose. frontiersin.org This pathway involves the initial reduction of D-glucuronic acid to L-gulonate by a D-glucuronic acid reductase. frontiersin.org The L-gulonate is subsequently converted to 2-keto-L-gulonate and then reduced to L-idonate. frontiersin.org This demonstrates that fungi possess the enzymatic machinery to recognize and transform a gulose stereoisomer, suggesting that D-gulose itself could potentially be integrated into similar oxidative or reductive pathways.

The following table summarizes key enzymatic activities in non-mammalian organisms that are relevant to the transformation of D-gulose and related compounds.

Enzyme/ActivityOrganismReaction CatalyzedResearch Finding
C3 Epimerase Yersinia enterocoliticaEpimerization at the C3 position of a sugar ring. researchgate.netThis bacterium contains D-gulose in its O-antigen and possesses an epimerase that specifically targets the C3 position, potentially for converting D-gulose to D-galactose. researchgate.net
D-Glucuronic Acid Reductase Aspergillus nigerD-Glucuronic acid + NADPH → L-Gulonate + NADP⁺ frontiersin.orgThis enzyme catalyzes the first step in the fungal D-glucuronic acid catabolic pathway, producing the L-enantiomer of gulose. frontiersin.org
2-Keto-L-gulonate reductase Aspergillus niger2-Keto-L-gulonate + NADH → L-Idonate + NAD⁺ frontiersin.orgPart of the D-glucuronic acid catabolic pathway, this enzyme further metabolizes the product derived from L-gulonate. frontiersin.org
Phosphoglucose Isomerase (PGI) / Glucose-6-Phosphate Isomerase (GPI) Various Bacteria and FungiD-Glucose-6-phosphate ⇌ D-Fructose-6-phosphate nzytech.comwikipedia.orgThis class of enzyme demonstrates the principle of converting an aldose-phosphate to a ketose-phosphate, a potential route for a hypothetical D-gulose-6-phosphate. nzytech.comwikipedia.org
UDP-Galactose 4-Epimerase (GALE) Various Bacteria and FungiUDP-galactose ⇌ UDP-glucose wikipedia.orgIllustrates the common microbial strategy of epimerizing sugars (in nucleotide-activated form) to convert them into intermediates of central metabolism. wikipedia.org

Future Research Trajectories in Alpha D Gulopyranose Science

Innovations in Stereo- and Regioselective Synthesis Methodologies

The synthesis of complex carbohydrates is a formidable task due to the high density of stereocenters and the need for precise control over the regioselectivity of reactions involving multiple hydroxyl groups. nih.gov The synthesis of gulose, a C-3 epimer of galactose and a C-4 epimer of glucose, is particularly challenging. beilstein-journals.org Future research will focus on overcoming these hurdles through the development of novel and more efficient synthetic strategies.

Key areas of innovation will include:

Development of Novel Protecting Groups: The strategic use of protecting groups is fundamental to carbohydrate synthesis. nih.gov Future methodologies will likely involve the design of novel protecting groups that can be introduced and removed under mild conditions with high selectivity, minimizing the number of steps required for the synthesis of alpha-D-gulopyranose and its derivatives.

Advanced Glycosylation Methods: The stereoselective formation of the glycosidic bond is a critical step in the synthesis of oligosaccharides. frontiersin.orgnih.gov Research will continue to explore new glycosylation methods that provide high yields and stereoselectivity for the formation of α-glycosidic linkages, which are often challenging to construct. This includes the development of new catalysts and glycosyl donors. frontiersin.orgnih.govresearchgate.net

Enzymatic and Chemoenzymatic Synthesis: The use of enzymes, such as glycosyltransferases and glycosidases, offers a powerful approach for the regio- and stereoselective synthesis of glycans, often avoiding the need for complex protecting group manipulations. rsc.orgnih.gov Future research will focus on the discovery and engineering of enzymes with tailored specificities for the synthesis of gulose-containing oligosaccharides and glycoconjugates. rsc.orgnih.gov Chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic methods, will also be a major area of development. rsc.orgnih.gov

A comparison of traditional and emerging synthetic approaches is presented in Table 1.

MethodologyDescriptionAdvantagesChallenges
Traditional Chemical SynthesisMulti-step synthesis involving extensive use of protecting groups.Well-established, versatile for a wide range of derivatives.Time-consuming, often low overall yields, use of harsh reagents.
Catalytic Stereoselective GlycosylationUse of catalysts to control the stereochemical outcome of the glycosylation reaction.Improved stereoselectivity and yields for specific linkages. frontiersin.orgnih.govCatalyst development can be complex, substrate scope may be limited.
Enzymatic SynthesisUtilization of enzymes (e.g., glycosyltransferases) to form glycosidic bonds. rsc.orgHigh regio- and stereoselectivity, mild reaction conditions. rsc.orgnih.govEnzyme availability and stability can be limiting, substrate scope may be narrow. nih.gov
Chemoenzymatic SynthesisA hybrid approach combining chemical and enzymatic steps. rsc.orgCombines the flexibility of chemical synthesis with the selectivity of enzymes. rsc.orgnih.govRequires careful planning of the synthetic route to ensure compatibility between steps.

High-Throughput Synthesis and Screening of Novel Gulose Derivatives

The discovery of novel bioactive molecules often relies on the ability to synthesize and screen large libraries of compounds. High-throughput synthesis and screening (HTS) methodologies, while well-established in other areas of drug discovery, are still emerging in the field of carbohydrate chemistry. nih.govnih.gov Future research in this area will be critical for unlocking the therapeutic potential of this compound derivatives.

Future directions in this area will involve:

Automated Glycan Assembly: The development of automated platforms for the synthesis of oligosaccharides will enable the rapid generation of libraries of gulose-containing glycans. nih.gov This will facilitate the exploration of structure-activity relationships and the identification of novel ligands for biological targets.

Development of Carbohydrate-Based Assays: HTS requires robust and sensitive assays for evaluating the biological activity of large numbers of compounds. nih.gov Future research will focus on the development of novel cell-based and biochemical assays specifically designed for the screening of gulose derivatives. This could include assays to identify inhibitors of enzymes involved in glycan processing or modulators of carbohydrate-protein interactions. nih.govnih.govmdpi.com

Microfluidic Screening Platforms: Microfluidic devices offer a promising platform for the high-throughput screening of enzyme libraries and the analysis of single cells, requiring only minute quantities of sample. mdpi.com These technologies could be adapted for the screening of gulose derivatives against various biological targets.

Table 2 outlines potential applications of HTS in gulose research.

HTS ApplicationDescriptionPotential Impact on Gulose Research
Enzyme Inhibitor ScreeningScreening libraries of gulose derivatives for their ability to inhibit the activity of specific enzymes. nih.govIdentification of novel therapeutic agents for diseases involving aberrant enzyme activity.
Glycan Array ScreeningImmobilizing a library of gulose-containing glycans on a solid support to probe for interactions with proteins, antibodies, or cells.Elucidation of the biological roles of gulose-containing glycans and identification of novel diagnostic markers.
Cell-Based Phenotypic ScreeningScreening gulose derivatives for their ability to induce a specific cellular phenotype, such as apoptosis or differentiation. nih.govmdpi.comDiscovery of novel drug candidates with unique mechanisms of action.

Advanced Integration of Computational and Experimental Structural Biology

Understanding the three-dimensional structure of this compound and its derivatives is crucial for elucidating their biological function and for the rational design of new molecules. The integration of computational and experimental methods in structural biology provides a powerful synergistic approach to this challenge. nih.govcancer.gov

Future research in this area will focus on:

Advanced Conformational Analysis: The conformational flexibility of carbohydrates plays a key role in their biological activity. researchgate.netbohrium.comresearchgate.net Advanced computational methods, such as molecular dynamics simulations, will be used to explore the conformational landscape of this compound and its derivatives in solution and when bound to proteins. researchgate.net These computational predictions will be validated and refined using experimental techniques like nuclear magnetic resonance (NMR) spectroscopy. bohrium.comresearchgate.net

Predictive Modeling of Glycan-Protein Interactions: Computational docking and other modeling techniques will be increasingly used to predict how gulose-containing glycans interact with their protein receptors. nih.gov This will guide the design of novel glycomimetics with enhanced binding affinity and specificity. The advent of machine learning algorithms like AlphaFold has revolutionized protein structure prediction and will undoubtedly impact the study of glycoprotein (B1211001) structures. nih.govbiorxiv.org

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it possible to determine the high-resolution structures of large and flexible biomolecules, including glycoproteins. biorxiv.org This technique will be invaluable for visualizing the interactions of gulose-containing glycans with their protein partners in a near-native state.

Table 3 summarizes the synergistic relationship between computational and experimental approaches.

TechniqueContribution to Gulose ResearchSynergy with Other Methods
Molecular Dynamics SimulationsProvides insights into the dynamic conformational behavior of this compound and its derivatives. researchgate.netComplements NMR data for a more complete understanding of conformational equilibria. bohrium.comresearchgate.net
NMR SpectroscopyProvides experimental data on the conformation and dynamics of gulose-containing molecules in solution. bohrium.comresearchgate.netUsed to validate and refine computational models. researchgate.net
X-ray CrystallographyProvides high-resolution structural information of gulose derivatives in the solid state.Offers a static picture that can be complemented by the dynamic insights from MD simulations.
Computational DockingPredicts the binding mode of gulose-containing ligands to their protein targets. nih.govGuides the design of new ligands for experimental validation.
Cryo-Electron MicroscopyEnables the structural determination of large gulose-containing glycoproteins and their complexes. biorxiv.orgProvides structural context for understanding the function of gulose in complex biological systems.

Exploration of this compound as a Chiral Synthon in Organic Synthesis

Chiral synthons are stereochemically pure building blocks used in the synthesis of complex chiral molecules. Carbohydrates, with their abundance of stereocenters, are attractive chiral synthons. nih.gov While D-glucose and other common sugars have been extensively used in this capacity, the unique stereochemistry of this compound offers new opportunities for the synthesis of novel chiral molecules. nih.govelsevierpure.com

Future research in this area will explore:

Synthesis of Novel Chiral Ligands: The unique arrangement of hydroxyl groups in this compound can be exploited for the synthesis of novel chiral ligands for asymmetric catalysis. These ligands could find applications in a wide range of stereoselective transformations.

Total Synthesis of Natural Products: Many natural products possess complex stereochemical architectures. This compound can serve as a versatile starting material for the total synthesis of natural products that share its stereochemical motifs. nih.gov

Development of Gulose-Based Chiral Auxiliaries: Chiral auxiliaries are used to control the stereochemical outcome of chemical reactions. The development of new chiral auxiliaries derived from this compound could provide new tools for asymmetric synthesis.

The potential of this compound as a chiral synthon is highlighted by comparing its stereochemistry to that of more commonly used sugars (Table 4).

MonosaccharideStereochemistry at C2, C3, C4, C5Potential as a Chiral Synthon
alpha-D-GlucoseR, S, R, RExtensively used due to its ready availability and well-defined stereocenters. nih.gov
alpha-D-MannoseS, S, R, RProvides access to a different set of stereochemical outcomes compared to glucose.
alpha-D-GalactoseR, S, S, RThe axial C4 hydroxyl group offers unique synthetic opportunities.
This compoundR, R, S, RThe axial hydroxyl groups at C3 and C4 provide a unique stereochemical template for the synthesis of novel chiral molecules.

Q & A

Q. How should researchers handle conflicting enzymatic activity data for this compound oxidases?

  • Methodological Answer : Replicate assays with standardized buffers (e.g., phosphate vs. Tris-HCl) and enzyme purity verified via SDS-PAGE. Statistical tools like Grubbs’ test identify outliers, while Michaelis-Menten kinetics under varied pH/temperature conditions clarify enzyme stability .

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